molecular formula C12H13N3OS2 B4930310 N-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

N-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

Cat. No.: B4930310
M. Wt: 279.4 g/mol
InChI Key: FNJQQISAIOWVER-UHFFFAOYSA-N
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Description

N-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a compound that belongs to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This compound features a thiadiazole ring substituted with a propan-2-ylsulfanyl group and a benzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves the reaction of 5-(propan-2-ylsulfanyl)-1,3,4-thiadiazole-2-thiol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is unique due to its specific substitution pattern on the thiadiazole ring and the presence of the benzamide moiety. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS2/c1-8(2)17-12-15-14-11(18-12)13-10(16)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJQQISAIOWVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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